5,6-Dichloro-2-methylpyridazin-3(2H)-one

Description

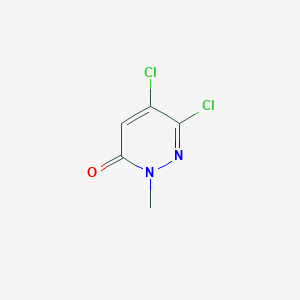

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-4(10)2-3(6)5(7)8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAONJYDUFJRVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496957 | |

| Record name | 5,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6794-35-0 | |

| Record name | 5,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dichloro-2-methylpyridazin-3(2H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Dichloromethylpyridazinones for Advanced Research

Foreword

As a Senior Application Scientist, my focus extends beyond the mere recitation of chemical data. It is centered on the practical application of that data to solve complex research and development challenges. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a deep, functional understanding of 5,6-Dichloro-2-methylpyridazin-3(2H)-one and its closely related isomers. While specific literature on the 5,6-dichloro isomer is limited, the principles of synthesis, reactivity, and application can be expertly extrapolated from the well-documented chemistry of its analogues, particularly 4,5-Dichloro-2-methylpyridazin-3(2H)-one. This document synthesizes available data to provide a robust framework for utilizing this class of compounds as versatile intermediates in medicinal and agricultural chemistry.

Core Molecular Profile: The Dichloropyridazinone Scaffold

The pyridazin-3(2H)-one ring system is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2] The introduction of two chlorine atoms and an N-methyl group creates a highly functionalized and reactive intermediate. This compound is a member of this family, possessing a six-membered heterocyclic ring with two adjacent nitrogen atoms.[3] The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the molecule's reactivity, making it a valuable building block for creating diverse molecular architectures.[4]

Physicochemical Characteristics

Precise experimental data for this compound is not widely published. However, we can present the well-characterized properties of the closely related and commercially available isomer, 4,5-Dichloro-2-methylpyridazin-3(2H)-one , which serves as a reliable proxy for understanding the general characteristics of this compound class.

| Property | Data (for 4,5-Dichloro-2-methylpyridazin-3(2H)-one) | Source(s) |

| CAS Number | 933-76-6 | [5] |

| Molecular Formula | C₅H₄Cl₂N₂O | [5][6] |

| Molecular Weight | 179.00 g/mol | [5][6] |

| Appearance | Off-white to yellow crystalline powder | [7] |

| Melting Point | 87-91 °C | [5][7] |

| Purity | ≥97% | [5] |

| Storage | 2-8°C, inert atmosphere | [8] |

These properties highlight a stable, solid compound that can be handled under standard laboratory conditions, with appropriate precautions taken for storage to ensure long-term integrity.

Synthesis Pathway: N-Methylation of the Dichloropyridazinone Core

The most direct and widely employed synthesis of N-methylated dichloropyridazinones involves the alkylation of the corresponding pyridazinone precursor. This process is a classic example of nucleophilic substitution where the nitrogen atom of the pyridazinone ring acts as the nucleophile.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-methylpyridazin-3-one

This protocol provides a validated method for N-methylation, which is directly applicable to other dichloropyridazinone isomers.[7] The causality behind this procedure lies in creating an anionic nitrogen species that can readily attack the methylating agent.

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask with 4,5-dichloropyridazin-3(2H)-one (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile.

-

Addition of Methylating Agent: Add iodomethane (1.05 eq.) to the suspension. Dimethyl sulphate can also be used as an alternative methylating agent.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 12 hours, monitoring the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base (potassium carbonate).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography using dichloromethane as the eluent to afford the pure product.[7]

Rationale and Mechanism

The choice of potassium carbonate is critical; it is a sufficiently strong base to deprotonate the N-H of the pyridazinone ring, forming a nucleophilic anion. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the nucleophilic attack. Iodomethane is an excellent electrophile due to the low bond dissociation energy of the C-I bond, making the iodide a good leaving group.

Caption: General reactivity pathway for dichloropyridazinones.

Spectroscopic Characterization

While a full dataset for the 5,6-dichloro isomer is not available, analysis of the 4,5-dichloro isomer provides expected spectral features:

-

¹H NMR: A singlet corresponding to the N-methyl protons would be expected around δ 3.70 ppm. Another singlet for the lone aromatic proton on the pyridazinone ring would appear further downfield, around δ 8.18 ppm. [7]* Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (m/z) of 179 [M+H]⁺, along with isotopic patterns typical for a molecule containing two chlorine atoms. [7]

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care.

-

Hazard Classifications: Acutely toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction. [5]* GHS Pictograms: Skull and crossbones (GHS06).

-

Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical-resistant gloves, and safety glasses or faceshield is mandatory. [5]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [8]

Conclusion

This compound, as part of the broader family of dichloropyridazinones, represents a high-value chemical intermediate for advanced research. Its well-defined synthesis and, most importantly, the predictable reactivity of its chloro-substituents make it an ideal starting point for constructing diverse libraries of compounds. For professionals in drug discovery and agrochemical development, mastering the chemistry of this scaffold provides a powerful tool for generating novel molecules with tailored biological activities. The insights provided in this guide, grounded in the established chemistry of its close analogues, offer a solid foundation for the strategic application of this potent chemical building block.

References

- Lead Sciences. This compound.

- MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.

- PubChem. 5,6-Dichloropyridazin-3(2H)-one.

- My Skin Recipes. This compound.

- OMICS International. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

- National Center for Biotechnology Information (PMC). (2023). The pyridazine heterocycle in molecular recognition and drug discovery.

- National Center for Biotechnology Information (PMC). (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives.

- CAS Common Chemistry. Copper oxide (CuO).

- mzCloud. 5 Amino 4 chloro 2 methylpyridazin 3 one.

- MDPI. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations.

- Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone.

- National Center for Biotechnology Information (PMC). (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one.

- Wikipedia. Copper(II) oxide.

- ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols.

- PubChem. Copper oxide (Cu2O).

- The Good Scents Company. copper(II) oxide.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Dichloro-2-methyl-3(2H)-pyridazinone 97 933-76-6 [sigmaaldrich.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5,6-Dichloro-2-methylpyridazin-3(2H)-one: A Key Heterocyclic Building Block

Executive Summary

This technical guide provides an in-depth analysis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, a halogenated pyridazinone derivative of significant interest to the scientific community. Pyridazinones represent a class of heterocyclic compounds widely recognized for their diverse biological activities, serving as foundational scaffolds in medicinal chemistry and agrochemical development.[1][2][3] This document details the compound's precise nomenclature, structural characteristics, physicochemical properties, and established synthetic pathways. Particular emphasis is placed on its reactivity, which positions it as a versatile intermediate for creating extensive molecular libraries. Furthermore, this guide outlines its principal applications in drug discovery and crop protection, supported by detailed experimental protocols and characterization insights for researchers, scientists, and drug development professionals.

The Pyridazinone Scaffold: A Privileged Core in Chemical Biology

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[1] This structural motif is a cornerstone in the development of bioactive agents due to its ability to interact with a multitude of biological targets, including enzymes and receptors.[1] The pyridazinone core is present in compounds exhibiting a wide pharmacological spectrum, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][4] Its prevalence in both approved drugs and clinical candidates underscores its importance as a "privileged scaffold" for designing novel therapeutic and agricultural agents.

Nomenclature and Structural Elucidation

IUPAC Name and Isomeric Specificity

The correct and unambiguous IUPAC name for the topic compound is This compound . Its identity is confirmed by the Chemical Abstracts Service (CAS) registry number 6794-35-0 .[5]

It is critical to distinguish this compound from its common isomer, 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS Number: 933-76-6) .[6] While structurally similar, the differing positions of the chlorine atoms significantly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity profile. This guide is exclusively focused on the 5,6-dichloro isomer.

Key Structural Features

The structure of this compound is characterized by several key features that dictate its chemical behavior:

-

Pyridazinone Core: A stable aromatic heterocyclic ring.

-

Vicinal Dichloro Substitution: Two chlorine atoms at the C5 and C6 positions act as strong electron-withdrawing groups and serve as reactive sites for nucleophilic substitution.

-

N-Methylation: The methyl group at the N2 position prevents tautomerization and influences the compound's solubility and metabolic stability.

-

Carbonyl Group: The ketone at C3 further polarizes the ring system and can participate in hydrogen bonding.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference |

| CAS Number | 6794-35-0 | [5] |

| Molecular Formula | C₅H₄Cl₂N₂O | [3][5] |

| Molecular Weight | 179.00 g/mol | [3][5][6] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | 2-8°C, inert atmosphere | [5] |

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of N-alkylated dichloropyridazinones typically follows a robust two-step process. The first step involves the formation of the parent pyridazinone ring, which is then followed by a selective N-alkylation. The precursor, 5,6-Dichloropyridazin-3(2H)-one (CAS 17285-36-8), can be synthesized from mucochloric acid via condensation with a hydrazine source.[7][8] The subsequent methylation at the N2 position is a standard alkylation reaction.

Synthesis Pathway: N-Methylation

The conversion of the parent heterocycle to the target compound is a critical step, leveraging the nucleophilicity of the ring nitrogen. The workflow below illustrates this transformation.

Reactivity Profile

The primary site of reactivity for this compound is the carbon-chlorine bonds. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups (e.g., amines, alkoxides, thiols), making it an exceptionally valuable building block for generating diverse chemical libraries for high-throughput screening in drug and agrochemical discovery programs.

Detailed Experimental Protocol: Synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

This protocol is adapted from a validated procedure for the 4,5-dichloro isomer and is expected to be directly applicable for the synthesis of the 5,6-dichloro target compound from its corresponding precursor.[3]

Objective: To synthesize this compound via N-methylation of 5,6-Dichloropyridazin-3(2H)-one.

Materials:

-

5,6-Dichloropyridazin-3(2H)-one (1.0 eq)

-

Methanol (approx. 10 mL per 0.01 mol)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Deionized Water (approx. 10 mL per 0.5 g NaOH)

-

Dimethyl Sulfate (DMS) (1.0 eq)

-

Round-bottom flask (R.B. flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard filtration apparatus

Procedure:

-

Dissolution: To a round-bottom flask, add 5,6-Dichloropyridazin-3(2H)-one (0.01 mol) and methanol (9.7 mL). Stir the mixture for 15 minutes at room temperature.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (0.5 g, 0.012 mol) in deionized water (10.0 mL). Add this solution dropwise to the stirring methanolic suspension in the R.B. flask. Continue stirring until a clear solution is observed. Causality Note: The NaOH deprotonates the N-H of the pyridazinone, forming a sodium salt and increasing the nucleophilicity of the nitrogen for the subsequent alkylation.

-

Cooling: Cool the R.B. flask in an ice bath to a temperature below 5°C (278 K).[3]

-

Alkylation: Once the solution is cooled, add dimethyl sulfate (0.01 mol) dropwise, ensuring the temperature is maintained between 15-20°C (288–293 K).[3] Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Continue stirring the reaction mixture for 1 hour while maintaining the temperature.

-

Work-up: Remove the solvent (excess methanol) under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final product.[3]

Spectroscopic Characterization (Expected)

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:[9][10]

-

¹H NMR: The spectrum is expected to be simple, showing two singlets in a 3:1 proton ratio.

-

A singlet corresponding to the N-CH₃ protons.

-

A singlet for the lone C4-H proton on the heterocyclic ring.

-

-

¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule (N-CH₃, C=O, C-Cl, C-Cl, and C-H).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretching vibration is expected.

Applications in Research and Development

The utility of this compound stems from its role as a versatile chemical intermediate.

Agrochemical Innovation

The pyridazinone core is a well-established toxophore in herbicides.[11] The title compound serves as a key building block for creating novel herbicides and fungicides.[5] The dichloro-functionality allows for systematic modification to fine-tune the spectrum of activity, selectivity, and environmental persistence of the final active ingredients.

Pharmaceutical Scaffolding and Drug Discovery

In medicinal chemistry, this compound is a valuable starting material for synthesizing libraries of potential drug candidates. By displacing the chlorine atoms with various nucleophiles, researchers can explore the structure-activity relationship (SAR) of novel pyridazinones targeting a range of diseases. The parent scaffold is known to be a precursor for compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[3][5]

Conclusion

This compound is a high-value heterocyclic compound with a well-defined structure and versatile reactivity. Its utility as a synthetic intermediate is firmly established in both the agrochemical and pharmaceutical sectors. The strategic placement of its reactive chlorine handles provides a gateway for extensive molecular diversification, enabling the discovery of novel bioactive compounds. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this powerful building block in their development programs.

References

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Google Scholar.

- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules.

- 5,6-Dichloropyridazin-3(2H)-one. (n.d.). PubChem.

- Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.). American Chemical Society.

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). International Journal of Chemical and Pharmaceutical Sciences.

- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical & Pharmacology Journal.

- Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). RSC Medicinal Chemistry.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research.

- Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho.

- 5 Amino 4 chloro 2 methylpyridazin 3 one. (n.d.). mzCloud.

- This compound. (n.d.). My Skin Recipes.

- 4,5-Dichloro-2-methylpyridazin-3(2H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online.

- 5,6-Dichloro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. (n.d.). SpectraBase.

- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2020). Molecules.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2020). SAR Publication.

- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry.

- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). Molecules.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. This compound [myskinrecipes.com]

- 6. 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 5,6-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | CID 320690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scholarena.com [scholarena.com]

- 9. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 5,6-Dichloro-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document delineates its fundamental chemical and physical properties, provides a detailed, validated synthesis protocol, and explores its applications as a crucial intermediate in the development of novel bioactive compounds. By grounding the discussion in established scientific literature, this guide serves as an essential resource for researchers engaged in the synthesis and evaluation of pyridazinone-based derivatives for therapeutic and agrochemical purposes. The CAS Number for this compound is 6794-35-0 .[1][2]

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure renowned for its wide spectrum of biological activities.[3][4] Derivatives of this core are integral to the development of agents targeting a range of conditions, including cardiovascular diseases, inflammation, and cancer.[5][6] this compound (CAS No: 6794-35-0) represents a pivotal intermediate within this chemical class. Its dichlorinated structure provides two reactive sites for nucleophilic substitution, enabling the systematic and versatile synthesis of a diverse library of derivatives. This strategic positioning of chloro-substituents makes it an invaluable precursor for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and selectivity.[7] This guide offers a senior application scientist's perspective on the synthesis, properties, and utility of this compound.

Physicochemical Properties and Structure

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. These properties are summarized below.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 6794-35-0 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][8] |

| Molecular Weight | 179.00 g/mol | [1][8] |

| Appearance | Off-white to yellow low crystalline powder | ChemicalBook |

| Melting Point | 87-91 °C | Sigma-Aldrich |

| Purity | Typically ≥97-98% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1][8] |

Chemical Structure

The structure of this compound is defined by a pyridazinone ring with chlorine atoms at positions 5 and 6, and a methyl group on the nitrogen at position 2.

Caption: Chemical structure of this compound.

Synthesis Protocol: N-Methylation of 4,5-Dichloropyridazin-3(2H)-one

The synthesis of the title compound is most commonly achieved through the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one. The following protocol is a robust and scalable method.[3][9]

Rationale of Experimental Choices

-

Precursor: 4,5-dichloropyridazin-3(2H)-one is the logical starting material, possessing the required dichlorinated pyridazinone core.

-

Methylating Agent: Dimethyl sulphate or iodomethane are effective methylating agents.[3][9] Iodomethane is often preferred in lab-scale synthesis for its high reactivity.[9]

-

Base: A mild base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used.[3][9] The base deprotonates the nitrogen at the N-2 position, forming a nucleophilic anion that readily attacks the methylating agent. Potassium carbonate is advantageous as it is easily filtered off post-reaction.[9]

-

Solvent: Acetonitrile is an excellent choice of solvent as it is polar aprotic, effectively dissolving the reactants and facilitating the Sₙ2 reaction mechanism without interfering.[9]

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask, add 4,5-dichloropyridazin-3(2H)-one (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.[9]

-

Addition of Methylating Agent: Add iodomethane (1.05 eq) to the suspension.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 12 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.[9]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[9]

-

Purification: Purify the residue by column chromatography using dichloromethane as the eluent to afford the pure this compound.[9]

-

Confirmation: The final product identity and purity should be confirmed by ¹H NMR and mass spectrometry. The expected ¹H NMR signal is a singlet for the methyl group around 3.70 ppm and a singlet for the ring proton around 8.18 ppm (in DMSO-d6).[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the differential reactivity of the two chlorine atoms, which allows for selective and sequential substitution to build molecular complexity.

-

Pharmaceutical Intermediate: It is a building block for creating derivatives with a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][10] For example, substitution at the C-5 and C-6 positions can lead to potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2).[6][10]

-

Agrochemical Synthesis: The pyridazinone core is present in numerous herbicides and fungicides.[4][8] This compound serves as a precursor for developing new agrochemicals that may target specific enzymes or pathways in weeds and pathogenic fungi.[8]

Mechanism of Action of Pyridazinone Derivatives: The COX-2 Inhibition Pathway

While the title compound is an intermediate, many of its derivatives function as potent anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[6][10] Understanding this pathway is crucial for designing new drugs based on this scaffold.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for prostaglandins that mediate inflammation, pain, and fever. Selective COX-2 inhibitors, which can be synthesized from this compound, block this pathway without significantly affecting the constitutively active COX-1 enzyme, which is responsible for gastric protection. This selectivity can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][10]

Signaling Pathway Diagram

Caption: The COX-2 inflammatory pathway targeted by pyridazinone derivatives.

Conclusion

This compound is a fundamentally important molecule in synthetic chemistry. Its well-defined structure and predictable reactivity make it an ideal starting point for the creation of diverse chemical libraries. For researchers in drug discovery and agrochemical development, mastering the synthesis and derivatization of this compound opens the door to novel and potentially market-leading bioactive agents. The continued exploration of pyridazinone chemistry, enabled by versatile intermediates like this one, promises to yield significant advancements in both human health and agriculture.

References

- Lead Sciences. (n.d.). This compound.

- ChemShuttle. (n.d.). This compound.

- Parchem. (n.d.). This compound (Cas 6794-35-0).

- National Center for Biotechnology Information. (n.d.). 5,6-Dichloropyridazin-3(2H)-one. PubChem Compound Database.

- MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.

- My Skin Recipes. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 5,6-DICHLORO-3(2H)-PYRIDAZINONE AldrichCPR.

- OMICS International. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Journal of Cancer Science & Therapy.

- Abd-Rabo, Z. S., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Goh, J. H., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

- Sigma-Aldrich. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone 97%.

- MDPI. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- BenchChem. (n.d.). Application Notes and Protocols for 2-Allyl-6-methylpyridazin-3(2H)-one.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. parchem.com [parchem.com]

- 3. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. This compound [myskinrecipes.com]

- 9. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectral Data Analysis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the heterocyclic compound 5,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS 6794-35-0). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a combination of theoretical predictions, comparative analysis with structurally similar compounds, and established principles of spectroscopic interpretation. The methodologies for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering valuable insights for researchers working with this and related pyridazinone derivatives.

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] Accurate structural elucidation and characterization are paramount for understanding the structure-activity relationships and for the quality control of these compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The interpretations are grounded in the fundamental principles of each spectroscopic technique and are supported by data from closely related analogs where available.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₅H₄Cl₂N₂O, is presented below. Key structural features that will influence its spectral properties include:

-

An aromatic pyridazinone ring.

-

Two chlorine substituents on the pyridazinone ring at positions 5 and 6.

-

A methyl group attached to the nitrogen atom at position 2.

-

A carbonyl group within the heterocyclic ring.

-

A single proton attached to the carbon at position 4.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a similar solid compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet | 1H | H-4 | The single proton on the pyridazinone ring is expected to resonate in the aromatic region. Its chemical shift will be influenced by the adjacent carbonyl group and the overall electron-withdrawing nature of the dichlorinated ring. |

| ~ 3.5 - 4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet. Its chemical shift is influenced by the electronegativity of the nitrogen and the aromatic ring system. |

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O | The carbonyl carbon will resonate at a significantly downfield chemical shift due to the deshielding effect of the double-bonded oxygen. |

| ~ 140 - 150 | C-5 / C-6 | The two carbon atoms bearing the chlorine atoms are expected in this region. Their exact chemical shifts will be influenced by the chlorine substituents and their position in the ring. |

| ~ 130 - 135 | C-4 | The carbon atom attached to the single proton will appear in the aromatic region. |

| ~ 35 - 45 | N-CH₃ | The methyl carbon will resonate in the upfield region, characteristic of sp³ hybridized carbons attached to a nitrogen atom. |

Note: These are predicted values. For comparison, in the isomer 4,5-Dichloro-2-methylpyridazin-3(2H)-one, the carbon signals would be in similar regions but with distinct shifts due to the different substitution pattern.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1650 - 1680 | C=O stretch | Carbonyl (amide-like) |

| ~ 1550 - 1600 | C=C and C=N stretching | Aromatic ring |

| ~ 1400 - 1450 | C-H bend | Methyl group |

| ~ 1000 - 1200 | C-N stretch | |

| ~ 700 - 850 | C-Cl stretch | Chloro substituents |

The most prominent peak will likely be the strong C=O stretching vibration, characteristic of the pyridazinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 179.00 g/mol , based on the most abundant isotopes) is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways: Fragmentation is expected to occur through the loss of small, stable molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound.

Predicted Key Fragments:

| m/z | Proposed Fragment |

| 179/181/183 | [M]⁺ (Molecular ion) |

| 151/153/155 | [M - CO]⁺ |

| 144/146 | [M - Cl]⁺ |

| 113/115 | [M - N₂CO]⁺ |

Conclusion

References

- Goh, J. H., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]

Sources

The Chloro-Activated Pyridazinone Core: A Technical Guide to its Physicochemical Properties and Synthetic Versatility

Abstract

The pyridazinone scaffold, a six-membered diazine ring bearing a carbonyl group, represents a cornerstone in medicinal chemistry and agrochemical research. The introduction of chlorine substituents onto this privileged core dramatically modulates its electronic properties, unlocking a diverse range of chemical reactivity and biological activity. This technical guide provides an in-depth exploration of the physical and chemical properties of chlorinated pyridazinones, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthetic routes to these key intermediates, dissect the mechanistic nuances of their characteristic reactions, and provide a practical guide to their analytical characterization. This document is structured to serve as both a foundational reference and a practical handbook for those working with this important class of heterocyclic compounds.

Introduction: The Impact of Chlorination on the Pyridazinone Ring

The parent 3(2H)-pyridazinone is a polar molecule with a significant dipole moment. The presence of two adjacent nitrogen atoms creates an electron-deficient π-system, a feature that is profoundly amplified by the introduction of electron-withdrawing chlorine atoms. This "chloro-activation" is the cornerstone of the unique chemistry of these compounds.

The primary effects of chlorination on the pyridazinone core include:

-

Enhanced Electrophilicity: The strong inductive and mesomeric electron-withdrawing effects of chlorine atoms render the carbon atoms of the pyridazinone ring highly susceptible to nucleophilic attack. This is the basis for the most common and synthetically useful reactions of this scaffold.

-

Modulation of Physicochemical Properties: Chlorination significantly impacts melting point, boiling point, solubility, and chromatographic behavior. Generally, chlorination increases the melting and boiling points due to increased molecular weight and intermolecular interactions. Solubility in polar solvents tends to decrease.

-

Tuning of Biological Activity: The position and number of chlorine substituents are critical determinants of biological activity. Chlorinated pyridazinones are key components in a wide array of bioactive molecules, including herbicides, anticancer agents, and cardiovascular drugs[1][2][3][4][5][6].

This guide will focus primarily on the properties and reactions of key chlorinated pyridazinones, with a particular emphasis on 3,6-dichloropyridazine as a versatile and widely used synthetic intermediate[7].

Synthesis of Chlorinated Pyridazinones

The most direct and widely employed route to chlorinated pyridazinones involves the chlorination of pyridazinediol or its tautomeric form, maleic hydrazide. Phosphorus-based chlorinating agents are the reagents of choice for this transformation.

Synthesis of 3,6-Dichloropyridazine: A Key Building Block

3,6-Dichloropyridazine is a foundational precursor for a vast number of more complex pyridazinone derivatives[7]. Its synthesis is typically achieved from 3,6-dihydroxypyridazine (maleic hydrazide).

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine [8][9]

Materials:

-

3,6-Dihydroxypyridazine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

-

Chloroform (or other suitable solvent)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dihydroxypyridazine in chloroform.

-

Carefully add phosphorus oxychloride to the suspension. The molar ratio of POCl₃ to the dihydroxypyridazine can range from 3:1 to 5:1.

-

Heat the reaction mixture to reflux (typically 60-70 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,6-dichloropyridazine by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent that effectively converts the hydroxyl groups of the pyridazinediol into chlorides. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Reflux: Heating the reaction provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Quenching with Ice Water: This step serves to hydrolyze the excess POCl₃ and to precipitate the organic product.

-

Neutralization: The reaction mixture is highly acidic due to the formation of phosphoric acid. Neutralization is essential before extraction to prevent the protonation of the product and to ensure its partitioning into the organic phase.

Caption: Synthetic workflow for 3,6-dichloropyridazine.

Chemical Properties and Reactivity

The chloro-activated pyridazinone ring is a versatile platform for a variety of chemical transformations, with nucleophilic aromatic substitution (SNAr) being the most prominent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the chlorinated pyridazinone ring makes it an excellent substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Mechanism of SNAr on a Chlorinated Pyridazinone:

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyridazinone ring.

-

Chloride Elimination: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the substituted product.

Caption: Generalized mechanism of SNAr on a chlorinated pyridazinone.

Regioselectivity in Polychlorinated Pyridazinones:

In di- or trichlorinated pyridazinones, the site of nucleophilic attack is governed by the electronic environment of each chloro-substituted carbon. For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic substitution occurs regioselectively[10]. The presence of the nitro group further activates the ring towards nucleophilic attack.

Common Nucleophiles:

A wide range of nucleophiles can be employed in SNAr reactions with chlorinated pyridazinones, including:

-

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.

-

N-Nucleophiles: Amines (primary and secondary), hydrazines, and azides.

-

S-Nucleophiles: Thiolates and sulfides[11].

Experimental Protocol: Nucleophilic Substitution with a Phenol [10]

Materials:

-

Chlorinated pyridazinone (e.g., 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one) (1.0 eq)

-

Substituted phenol (1.1 eq)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a stirred solution of the substituted phenol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

-

Cool the mixture back to 0 °C and add a solution of the chlorinated pyridazinone in DMF dropwise.

-

Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Base (NaH or K₂CO₃): The phenol is not nucleophilic enough to attack the electron-deficient ring directly. The base deprotonates the phenol to generate the more nucleophilic phenoxide anion.

-

Anhydrous Solvent: Sodium hydride is highly reactive with water. Anhydrous conditions are crucial to prevent the quenching of the base and to avoid side reactions.

-

Low Temperature Addition: The reaction is often exothermic. Adding the reagents at low temperature helps to control the reaction rate and minimize the formation of byproducts.

Physical and Spectroscopic Properties

The characterization of chlorinated pyridazinones relies on a combination of physical measurements and spectroscopic techniques.

Physical Properties

The physical properties of chlorinated pyridazinones are highly dependent on their specific substitution pattern.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 68-69[8][12] |

| 2,4,5-Trichloro-3(2H)-pyridazinone | C₄HCl₃N₂O | 215.43 | Not readily available |

| 3-Chloro-6-phenyl-pyridazinone | C₁₀H₇ClN₂O | 206.63 | 202-203[3] |

This table is a representative sample. A comprehensive database would be extensive.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the ring protons are influenced by the electronegativity of the nitrogen and chlorine atoms. Protons on the pyridazinone ring typically appear in the aromatic region (δ 7.0-9.0 ppm).

-

¹³C NMR: The carbon atoms attached to chlorine and nitrogen are deshielded and appear at a downfield chemical shift. The carbonyl carbon of the pyridazinone ring is also characteristic, typically appearing in the range of δ 160-170 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group is typically observed in the region of 1650-1700 cm⁻¹.

-

C-Cl Stretch: A characteristic absorption for the carbon-chlorine bond can be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS):

The presence of chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A compound with one chlorine atom will show two molecular ion peaks (M and M+2) with a relative intensity of 3:1. A compound with two chlorine atoms will exhibit three peaks (M, M+2, and M+4) with a relative intensity ratio of 9:6:1.

Conclusion

Chlorinated pyridazinones are a class of compounds with significant synthetic utility and a rich history in the development of new therapeutic and agrochemical agents. Their chemistry is dominated by the chloro-activated pyridazinone core, which readily undergoes nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. A thorough understanding of their synthesis, reactivity, and spectroscopic properties is essential for any researcher working in this field. This guide has provided a foundational overview of these key aspects, offering both theoretical insights and practical experimental guidance. The continued exploration of the chemical space around the chlorinated pyridazinone scaffold promises to yield new and valuable molecules for a wide range of applications.

References

- Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Manag Sci. 2006 Jun;62(6):522-30. [Link]

- Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. J Agric Food Chem.[Link]

- Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.[Link]

- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. [Source not further specified in search results]

- Method for synthetizing 3,6-dichloropyridazine.

- Preparation method of 3, 6-dichloropyridazine.

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Sci. 2014;1(1):105. [Link]

- Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. J Agric Food Chem.[Link]

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Source not further specified in search results]

- Method for synthetizing 3,6-dichloropyridazine.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2020 Aug 1;200:112457. [Link]

- Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. [Source not further specified in search results]

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. J Enzyme Inhib Med Chem. 2022; 37(1): 1856–1873. [Link]

- Chemical Studies on 3,6-Dichloropyridazine (Part 2).

- Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. J. Chem. Soc., Perkin Trans. 1, 1978, 765-768. [Link]

- Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Chemical studies on 3,6-dichloropyridazine. Journal of American Science. 2010;6(11):570-574. [Link]

- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. 2024; 5(2):2515-2524. [Link]

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Filo.[Link]

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Source not further specified in search results]

- Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallogr Sect E Struct Rep Online. 2008 Jul 1; 64(Pt 7): o1263. [Link]

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals (Basel). 2022 Jun; 15(6): 735. [Link]

- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.[Link]

- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Source not further specified in search results]

- An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. 2012; 17(11): 13440–13454. [Link]

- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules. 2020 Nov; 25(22): 5429. [Link]

- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.[Link]

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Source not further specified in search results]

- Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallogr B. 1994 Feb 1:50 ( Pt 1):71-85. [Link]

- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.[Link]

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ Sci Technol. 2010 Jan 1;44(1):218-24. [Link]

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. 2022; 27(1): 21. [Link]

- nucleophilic arom

- 3(2H)-Pyridazinone. PubChem.[Link]

Sources

- 1. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarena.com [scholarena.com]

- 4. researchgate.net [researchgate.net]

- 5. sarpublication.com [sarpublication.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. nbinno.com [nbinno.com]

- 8. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

The Pyridazin-3(2H)-one Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have cemented its status as a "privileged scaffold"—a molecular framework that can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] For decades, researchers have been drawn to this core, recognizing its potential to yield novel therapeutic agents for some of the most pressing global health challenges, including cardiovascular diseases and cancer.[4] This guide provides a comprehensive overview of the pyridazin-3(2H)-one core, from its fundamental synthesis to its multifaceted roles in contemporary drug development, offering insights for both seasoned investigators and newcomers to the field.

Synthetic Strategies: Building the Pyridazin-3(2H)-one Core

The accessibility of the pyridazin-3(2H)-one ring system through well-established synthetic routes has significantly contributed to its widespread exploration.[1] A variety of methods have been developed, allowing for the introduction of diverse substituents at various positions, which is crucial for fine-tuning the pharmacological properties of the resulting derivatives.[2]

The Cornerstone of Synthesis: Condensation of γ-Keto Acids with Hydrazines

The most prevalent and versatile method for constructing the pyridazin-3(2H)-one ring involves the condensation of a γ-keto acid or its ester equivalent with hydrazine or a substituted hydrazine.[2] This reaction proceeds through a two-step process, typically initiated by the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or aromatization can then lead to the fully aromatic pyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone [5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 0.039 mol of the appropriate γ-keto acid, 6-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, in 100 mL of glacial acetic acid.

-

Bromination: While stirring at 60–70 °C, add a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid dropwise.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Work-up: Cool the reaction mixture to 5 °C and pour it into ice water.

-

Neutralization: Neutralize the mixture with ammonium hydroxide to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude product can be recrystallized from an ethanol-water mixture to afford the purified 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone.

The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the direct installation of a substituent at the N2 position of the pyridazinone ring, a key modification point for modulating biological activity.

Visualizing the Synthesis

Caption: General synthetic scheme for pyridazin-3(2H)-ones.

A Spectrum of Biological Activities: The Pharmacological Versatility of Pyridazin-3(2H)-ones

The pyridazin-3(2H)-one scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas.[6] Its ability to be readily functionalized at different positions on the ring allows for the optimization of its interaction with various biological targets.[3]

Cardiovascular Applications: Vasodilators and Antihypertensives

Derivatives of pyridazin-3(2H)-one have demonstrated significant potential as cardiovascular agents, particularly as vasodilators and antihypertensives.[1][4] Several compounds containing this core have been investigated for their ability to relax vascular smooth muscle, leading to a reduction in blood pressure.[7]

One of the key mechanisms of action for the vasodilator effects of some pyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[1] By inhibiting these enzymes, intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) increase, leading to smooth muscle relaxation and vasodilation.

Structure-Activity Relationship (SAR) Insights for Vasodilator Activity:

-

Substitution at the C6 position: Aromatic or heteroaromatic substituents at the C6 position are often crucial for potent vasodilator activity.

-

N2-substitution: The nature of the substituent at the N2 position can significantly influence the potency and selectivity of the compound.

-

Modifications at C4 and C5: Introduction of various functional groups at the C4 and C5 positions has been explored to optimize the pharmacokinetic and pharmacodynamic properties of these derivatives.[7]

A study by Allam et al. (2020) synthesized a series of 6-phenylpyridazin-3(2H)-one based compounds and evaluated their vasorelaxant activities.[8] The most active compounds, an acid derivative and its ester analog, exhibited EC50 values of 0.339 μM and 1.225 μM, respectively, which were significantly more potent than the reference drug hydralazine (EC50 = 18.210 μM).[8]

Oncology: A Scaffold for Anticancer Drug Design

The pyridazin-3(2H)-one core has emerged as a promising scaffold for the development of novel anticancer agents.[1][9] Derivatives have been shown to target a variety of cancer-related proteins and pathways, including tyrosine kinases, dihydrofolate reductase (DHFR), and tubulin polymerization.[1]

Targeting Tyrosine Kinases:

Several pyridazin-3(2H)-one derivatives have been developed as inhibitors of various tyrosine kinases, which are key regulators of cell growth, proliferation, and survival. For instance, some compounds have shown inhibitory activity against B-Raf, Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFR).[1]

Tubulin Polymerization Inhibition:

Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Certain pyridazin-3(2H)-one derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a series of pyridazin-3(2H)-one derivatives bearing a quinoline moiety demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range against human pancreas cancer cell lines.[1]

Anti-inflammatory and Analgesic Properties

The pyridazin-3(2H)-one scaffold is also a well-established pharmacophore for the development of anti-inflammatory and analgesic agents.[10][11] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[6] The selective inhibition of COX-2 over COX-1 is a desirable property for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[11]

For example, the pyridazin-3(2H)-one derivative ABT-963 has been identified as a selective COX-2 inhibitor with potent oral anti-inflammatory activity in preclinical models.[11]

Other Therapeutic Applications

The versatility of the pyridazin-3(2H)-one core extends beyond the aforementioned areas. Derivatives have also been investigated for their potential as:

-

Antimicrobial agents [10]

-

Anticonvulsants [6]

-

Antidiabetic agents [6]

-

Fatty Acid Binding Protein 4 (FABP4) inhibitors [12]

Structure-Activity Relationship (SAR) and Drug Design Principles

The extensive research on pyridazin-3(2H)-one derivatives has led to a deep understanding of their structure-activity relationships.[13] The ability to systematically modify the core at different positions has allowed medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the pyridazin-3(2H)-one core.

Future Perspectives: The Road Ahead for Pyridazin-3(2H)-one Research

The pyridazin-3(2H)-one core continues to be a fertile ground for drug discovery.[1] Future research is likely to focus on several key areas:

-

Dual-Targeting Agents: Given the link between cardiovascular diseases and cancer, a condition sometimes referred to as "reverse cardio-oncology," there is growing interest in developing pyridazin-3(2H)-one derivatives with dual activity against targets in both therapeutic areas.[4][9]

-

Novel Biological Targets: The exploration of pyridazin-3(2H)-one libraries against new and emerging biological targets will likely uncover novel therapeutic applications.

-

Advanced Drug Delivery Systems: The formulation of potent pyridazin-3(2H)-one derivatives into advanced drug delivery systems could enhance their efficacy and reduce potential side effects.

Conclusion

The pyridazin-3(2H)-one scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, coupled with its remarkable ability to interact with a diverse array of biological targets, ensures its continued relevance in the quest for new and improved medicines. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this privileged core is essential for unlocking its full therapeutic potential.

References

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry, 16(16), 1685-1703. [Link]

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). PubMed. [Link]

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Taylor & Francis Online. [Link]

- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

- Synthesis and chemistry of pyridazin-3(2H)-ones. (2020). ScienceDirect. [Link]

- Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance. (n.d.). Semantic Scholar. [Link]

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.).

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.).

- Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. (2022). MDPI. [Link]

- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. [Link]

- Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. (2020). Future Medicinal Chemistry, 12(1), 37-50. [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance | Semantic Scholar [semanticscholar.org]

- 4. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. sarpublication.com [sarpublication.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Pyridazine Core: From Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), represents a cornerstone in the architecture of modern bioactive molecules. Though its presence in nature is exceptionally rare, the pyridazine nucleus is a prominent pharmacophore and a versatile synthetic building block.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The journey of pyridazine from a laboratory curiosity to a privileged scaffold in drug discovery is a compelling narrative of chemical synthesis, serendipity, and the eventual recognition of its profound biological potential. A unique aspect of its history is the significant delay between its first chemical synthesis and the discovery of its natural counterparts, a factor that heavily influenced the trajectory of its investigation.[5] This guide provides an in-depth exploration of the early discoveries, foundational synthetic methodologies, and the initial sparks of biological interest that established the pyridazine core as a molecule of significant scientific interest.

Part 1: The Genesis of Pyridazine - Historical Context and Early Discoveries

The story of pyridazine begins not with a targeted synthesis but as an offshoot of one of the most famous name reactions in organic chemistry.

Emil Fischer's Serendipitous Discovery (1886)

In 1886, the eminent chemist Hermann Emil Fischer, while deeply engaged in the research that would lead to the Fischer indole synthesis, made the first-ever preparation of a pyridazine derivative.[1][6] He observed that the condensation of phenylhydrazine with levulinic acid yielded a six-membered heterocyclic compound.[1]

-

Expertise & Causality: Fischer's choice of reagents was dictated by his work on indoles, which involved reacting phenylhydrazines with carbonyl compounds.[6][7] Levulinic acid, a γ-ketoacid, possesses the requisite 1,4-dicarbonyl relationship (the ketone at C4 and the carboxylic acid at C1) necessary for cyclization with the two-nitrogen synthon provided by hydrazine. The reaction proceeds through the formation of a phenylhydrazone at the ketone, followed by an intramolecular condensation with the carboxylic acid to form the pyridazinone ring. This discovery, though ancillary to his main goal, established the fundamental synthetic principle for the entire class of compounds.

The First Unsubstituted Pyridazine

While Fischer synthesized a derivative, the parent, unsubstituted pyridazine ring was prepared later through a more arduous route involving the oxidation of benzocinnoline to pyridazine-3,4,5,6-tetracarboxylic acid, followed by a harsh decarboxylation step.[1] A more practical and efficient route was later established starting from maleic hydrazide, a readily available precursor synthesized from maleic anhydride and hydrazine.[1][2] This method became a cornerstone for accessing the parent heterocycle and its simple derivatives. The term "pyridazine" itself was first coined by Knorr, with Tauber credited for the first synthesis of the unsubstituted compound in 1895.[4][8]

A Long Gestation Period in Research

Following these initial syntheses, interest in pyridazine chemistry grew slowly. A significant reason for this was the complete absence of pyridazines in any known natural products. For over 76 years, pyridazine remained a purely synthetic entity.[5] This changed dramatically in 1971 with the discovery of hexahydropyridazine derivatives produced by Streptomyces jamaicensis bacteria, followed shortly by the discovery of the antifungal agent pyridazomycin from Streptomyces violaceoniger.[5] This revelation that nature did, in fact, utilize the pyridazine scaffold provided a massive impetus for the exploration of its biological and medicinal properties, igniting the field of research that continues to thrive today.

Part 2: Foundational Synthetic Strategies for the Pyridazine Core